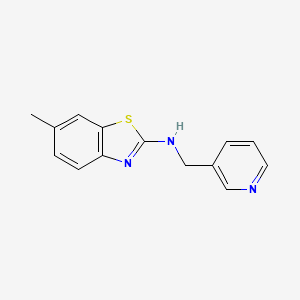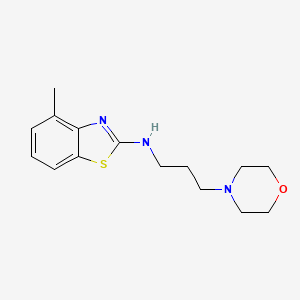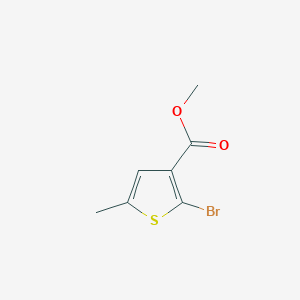
2-chloro-N-(hydroxyiminomethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(hydroxyiminomethyl)acetamide is a chemical compound with the molecular formula C3H5ClN2O2 It is known for its applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods reported for the synthesis of 2-chloro-N-(hydroxyiminomethyl)acetamide involves the reaction of 2-chloroacetamide with formaldehyde . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process involving 2-chloroacetamide and formaldehyde can be scaled up for industrial applications, provided that the reaction conditions are carefully monitored to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(hydroxyiminomethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted acetamides.
Aplicaciones Científicas De Investigación
2-chloro-N-(hydroxyiminomethyl)acetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(hydroxyiminomethyl)acetamide involves its interaction with biological molecules. As a formaldehyde releaser, it can donate formaldehyde under certain conditions, which can then interact with proteins and other biomolecules. This interaction can lead to various biological effects, including antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: This compound is a hydroxymethyl derivative of chloroacetamide and shares similar properties.
2-Chloro-N-methylacetamide: Another derivative with a methyl group instead of a hydroxyl group.
2-Chloro-N-phenylacetamide: A phenyl derivative that exhibits different chemical properties due to the presence of the phenyl group.
Uniqueness
2-chloro-N-(hydroxyiminomethyl)acetamide is unique due to its specific structure, which allows it to act as a formaldehyde releaser. This property distinguishes it from other chloroacetamide derivatives and makes it valuable in applications requiring formaldehyde donation.
Propiedades
Número CAS |
1785917-18-1 |
|---|---|
Fórmula molecular |
C3H5ClN2O2 |
Peso molecular |
136.54 g/mol |
Nombre IUPAC |
2-chloro-N-(hydroxyiminomethyl)acetamide |
InChI |
InChI=1S/C3H5ClN2O2/c4-1-3(7)5-2-6-8/h2,8H,1H2,(H,5,6,7) |
Clave InChI |
MCHSMLGEDJOAMO-UHFFFAOYSA-N |
SMILES |
C(C(=O)NC=NO)Cl |
SMILES canónico |
C(C(=O)NC=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


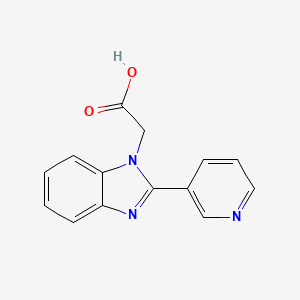
![1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol](/img/structure/B1415697.png)
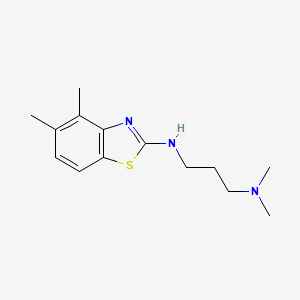
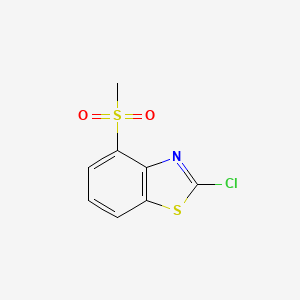
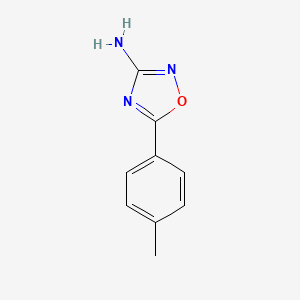

![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)
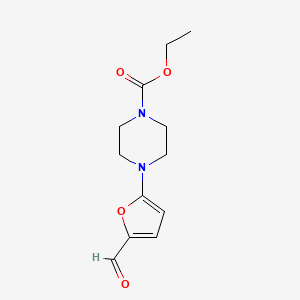
![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)
![N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)
